Cyclohexyl-(4-ethoxy-benzyl)-amine
Overview
Description
“Cyclohexyl-(4-ethoxy-benzyl)-amine” is a compound that contains a cyclohexyl group, an ethoxy group, and a benzyl group. The benzyl group is attached to the ethoxy group, which in turn is attached to the cyclohexyl group .
Synthesis Analysis
The synthesis of such compounds often involves the Williamson Ether Synthesis, where the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . For substrates that are not stable to basic conditions, the use of benzyl trichloroacetimidate allows protection under acidic conditions .Molecular Structure Analysis
The molecular structure of “Cyclohexyl-(4-ethoxy-benzyl)-amine” would consist of a cyclohexyl ring, a benzyl group, and an ethoxy group. The benzyl group would be attached to the ethoxy group, which in turn would be attached to the cyclohexyl group .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Synthesis of Glycosides
Cyclohexyl-(4-ethoxy-benzyl)-amine can be used in the Koenigs-Knorr synthesis of glycosides . The Koenigs-Knorr method confers a strong glycosyl donor character to the activated species by exchange of the anomeric hydroxyl functionality by a bromine or chlorine atom in the activation step . This method is the basis of a valuable technique for the synthesis of complex alkyl glycosides, oligosaccharides or glycoconjugates .
Antimicrobial Activity
Compounds similar to Cyclohexyl-(4-ethoxy-benzyl)-amine have been synthesized and tested for their antimicrobial activity . These compounds were found to be effective against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .
3. Identification of Sulfation Sites of Metabolites Cyclohexyl-(4-ethoxy-benzyl)-amine can be used in the identification of sulfation sites of metabolites . This can help predict the compounds’ biological effects and contribute to our understanding of how these compounds interact with biological systems .
Chemical Investigation of Natural Products
Cyclohexyl-(4-ethoxy-benzyl)-amine can be used in the chemical investigation of natural products . For example, it can be used to study the chemical composition of plants like Wedelia calendulacea .
Future Directions
The future directions for “Cyclohexyl-(4-ethoxy-benzyl)-amine” could involve exploring its potential applications in various fields. For instance, benzyl ethers have shown utility as photoremovable protecting groups, particularly in biochemical systems where chemical removal is impractical or impossible .
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]cyclohexanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-17-15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h8-11,14,16H,2-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVUOPWPFJRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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